molecular formula C20H23FN2O5S B2445172 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide CAS No. 922066-83-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide

Numéro de catalogue: B2445172
Numéro CAS: 922066-83-9
Poids moléculaire: 422.47
Clé InChI: WQQFSPIWVAJPRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN2O5S and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S and a molecular weight of 404.48 g/mol. Its structure features a sulfonamide group attached to a 3-fluorobenzamide moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline core.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Orexin Receptor Modulation : Similar compounds have shown orexin receptor antagonism, which is associated with regulating sleep and energy homeostasis. This suggests potential applications in treating sleep disorders and metabolic conditions.
  • Anti-inflammatory Properties : Studies have indicated that derivatives of isoquinoline can inhibit pro-inflammatory cytokines, which could lead to therapeutic effects in conditions like chronic dermatitis .
  • Antitumor Activity : Some benzamide derivatives have demonstrated antitumor effects by inhibiting specific kinases involved in cancer progression. The unique structural characteristics of this compound may enhance its efficacy in targeting cancer cells .

In Vitro Studies

In vitro studies have revealed the following:

  • Cytokine Inhibition : The compound has shown effectiveness in reducing the release of inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, with EC50 values indicating moderate potency .
  • Cell Proliferation : Compounds similar to this one have inhibited cell proliferation in cancer models by targeting specific signaling pathways associated with tumor growth .

In Vivo Studies

In vivo studies using animal models have demonstrated:

  • Efficacy in Disease Models : The compound has been tested in models of chronic inflammation, showing a reduction in disease symptoms compared to control groups .
  • Bioavailability Challenges : While exhibiting promising biological activity, some studies report limitations regarding bioavailability and potency in higher species, necessitating further optimization of the compound's structure for enhanced therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

In a rat model of oxazolone-induced dermatitis, oral administration of a related compound demonstrated significant anti-inflammatory effects, with marked reductions in skin lesions and inflammation markers compared to untreated controls. This highlights the potential for clinical applications in dermatological conditions.

Case Study 2: Cancer Treatment

A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. One derivative showed substantial inhibition of cell proliferation driven by RET mutations, suggesting that modifications similar to those present in this compound could yield effective anticancer agents .

Propriétés

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFSPIWVAJPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.